molecular formula C13H10FNO B11959413 2-[(4-Fluorobenzylidene)amino]phenol

2-[(4-Fluorobenzylidene)amino]phenol

Cat. No.: B11959413
M. Wt: 215.22 g/mol
InChI Key: IUPUQXNVHRUSEI-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzylidene)amino]phenol is an organic compound with the molecular formula C13H10FNO It is characterized by the presence of a fluorobenzylidene group attached to an aminophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorobenzylidene)amino]phenol typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorobenzylidene)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

2-[(4-Fluorobenzylidene)amino]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzylidene)amino]phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorobenzylidene group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 2-[(4-Chlorobenzylidene)amino]phenol
  • 2-[(4-Bromobenzylidene)amino]phenol
  • 2-[(4-Methylbenzylidene)amino]phenol

Comparison: 2-[(4-Fluorobenzylidene)amino]phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound exhibits different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10FNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-9,16H

InChI Key

IUPUQXNVHRUSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)F)O

Origin of Product

United States

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